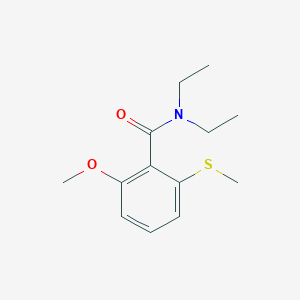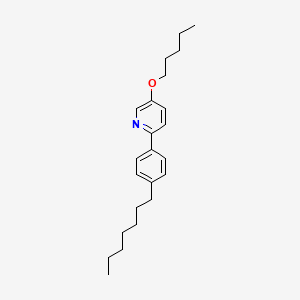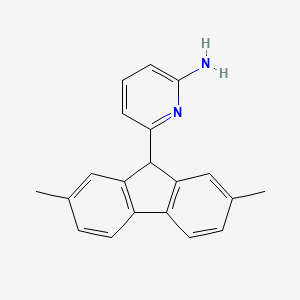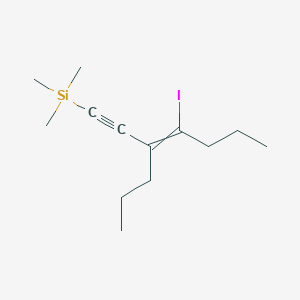
(4-Iodo-3-propylhept-3-en-1-yn-1-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Iodo-3-propylhept-3-en-1-yn-1-yl)(trimethyl)silane is a chemical compound that features a unique structure combining an iodoalkyne and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-3-propylhept-3-en-1-yn-1-yl)(trimethyl)silane typically involves the coupling of an iodoalkyne with a trimethylsilyl group. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, where an iodoalkyne reacts with a trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Iodo-3-propylhept-3-en-1-yn-1-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the iodo group to a hydrogen or other functional groups.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiolate.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Alkanes or other reduced derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Iodo-3-propylhept-3-en-1-yn-1-yl)(trimethyl)silane has several applications in scientific research:
Biology: Potential use in the synthesis of bioactive molecules and probes for biological studies.
Medicine: May serve as an intermediate in the synthesis of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, such as silane-modified polymers and coatings
Wirkmechanismus
The mechanism of action of (4-Iodo-3-propylhept-3-en-1-yn-1-yl)(trimethyl)silane in chemical reactions involves the activation of the iodoalkyne and trimethylsilyl groups. The iodo group can participate in oxidative addition or substitution reactions, while the trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of carbon-silicon bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylsilane: Another silane compound used in reduction reactions.
Trimethylsilylacetylene: A precursor in the synthesis of (4-Iodo-3-propylhept-3-en-1-yn-1-yl)(trimethyl)silane.
Iodotrimethylsilane: Used in similar synthetic applications involving iodo and trimethylsilyl functionalities.
Uniqueness
This compound is unique due to its combination of an iodoalkyne and a trimethylsilyl group, which provides versatility in various chemical transformations and applications in material science and organic synthesis.
Eigenschaften
CAS-Nummer |
500791-55-9 |
|---|---|
Molekularformel |
C13H23ISi |
Molekulargewicht |
334.31 g/mol |
IUPAC-Name |
(4-iodo-3-propylhept-3-en-1-ynyl)-trimethylsilane |
InChI |
InChI=1S/C13H23ISi/c1-6-8-12(13(14)9-7-2)10-11-15(3,4)5/h6-9H2,1-5H3 |
InChI-Schlüssel |
MRAPUVZQZNOOOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=C(CCC)I)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15166305.png)

![1H,3H,5H-6,7a-Methanopyrrolo[1,2-c][1,3]oxazole](/img/structure/B15166328.png)
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15166336.png)
![N-Benzyl-N-[4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]amine](/img/structure/B15166344.png)
![2-[(Diphenylphosphoryl)methyl]-1,3-dimethyl-1H-indole](/img/structure/B15166350.png)
![Diethyl [5-chloro-2-(hex-1-yn-1-yl)phenyl]phosphonate](/img/structure/B15166372.png)
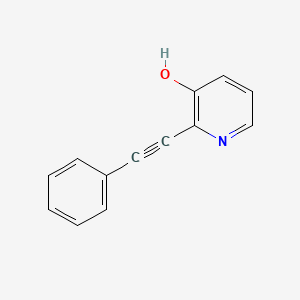
![Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]-](/img/structure/B15166378.png)
![2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B15166389.png)
![2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid](/img/structure/B15166402.png)
